

Application Notes and Protocols for NCT-58 in a Mouse Xenograft Model

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Compound of Interest

Compound Name: NCT-58

Cat. No.: B10830137

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Introduction

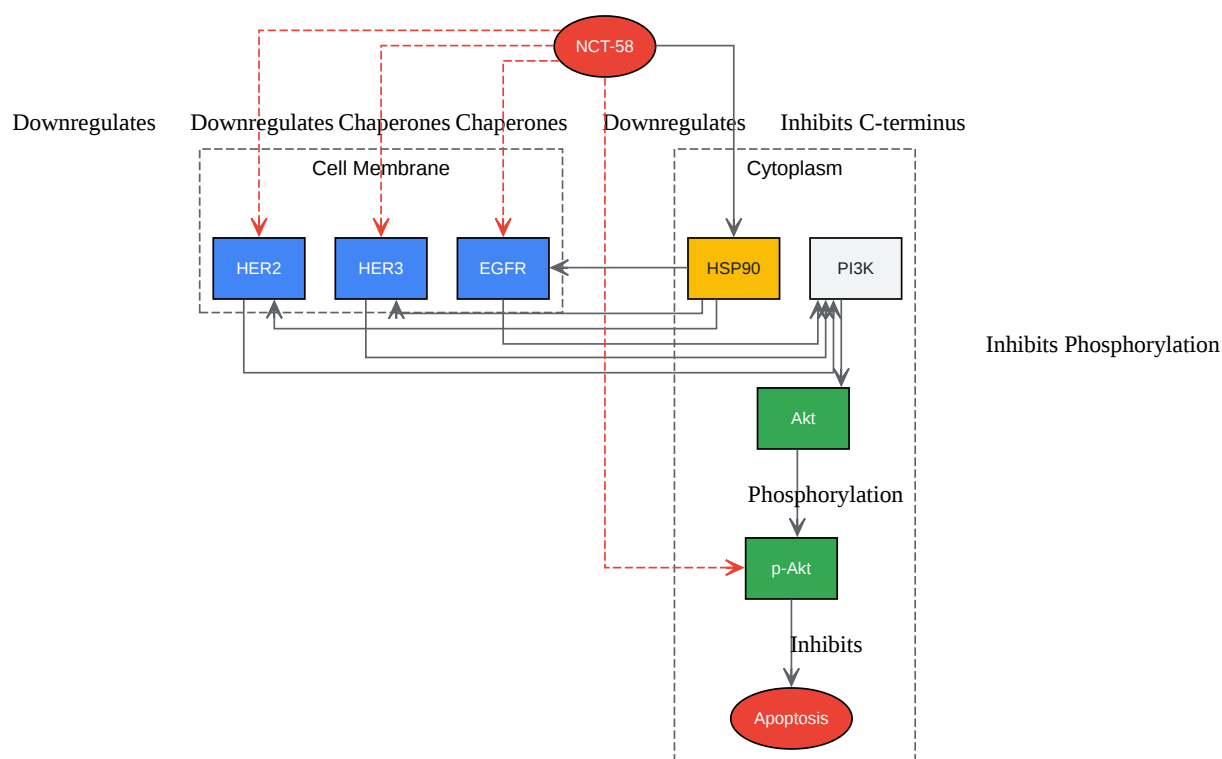
NCT-58 is a potent and selective C-terminal inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins.[1] Unlike N-terminal HSP90 inhibitors, **NCT-58** does not induce the compensatory heat shock response (HSR), a mechanism that can limit the efficacy of other HSP90-targeting drugs.[1] **NCT-58** elicits its anti-tumor effects through the simultaneous downregulation of members of the HER (human epidermal growth factor receptor) family and the inhibition of Akt phosphorylation.[1] These actions lead to the induction of apoptosis in cancer cells, including those resistant to standard therapies like trastuzumab.[1] This document provides detailed protocols for the use of **NCT-58** in a mouse xenograft model of trastuzumab-resistant, HER2-positive breast cancer.

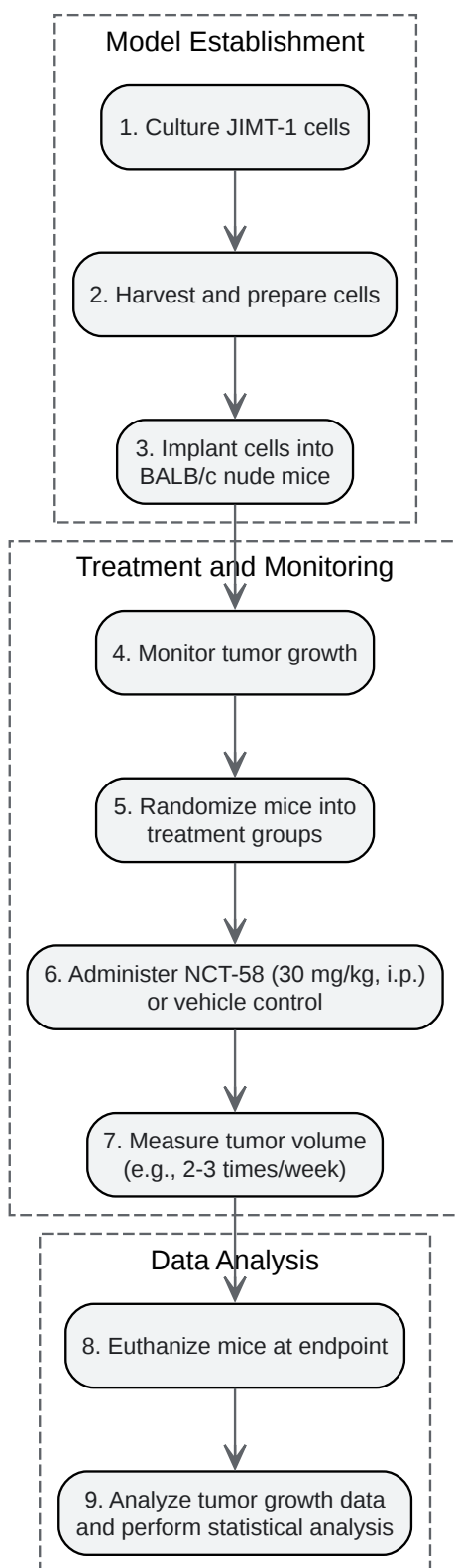
Mechanism of Action

NCT-58 targets the C-terminal domain of HSP90, leading to the degradation of key client proteins involved in cancer cell proliferation, survival, and angiogenesis. Notably, **NCT-58** has been shown to downregulate the expression and phosphorylation of HER2, HER3, and EGFR. [1] Furthermore, it inhibits the phosphorylation of Akt, a critical node in a major cell survival signaling pathway.[1] This dual action on two major oncogenic pathways makes **NCT-58** a

promising candidate for overcoming drug resistance in cancers like HER2-positive breast cancer.

Signaling Pathway Diagram





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References

- 1. The C-terminal HSP90 inhibitor NCT-58 kills trastuzumab-resistant breast cancer stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
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